Boc-d-asp(ochex)-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

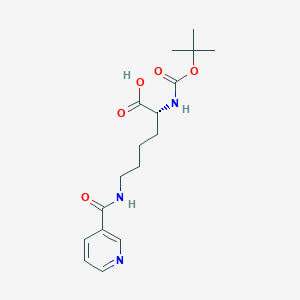

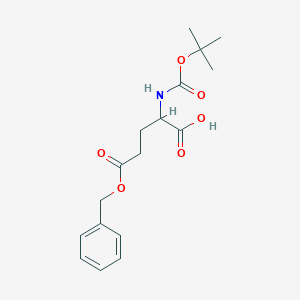

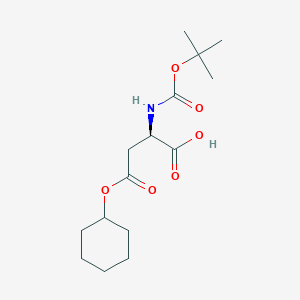

Boc-D-Asp(OcHex)-OH, also known as Boc-D-aspartic acid 4-cyclohexyl ester, is a compound used in peptide synthesis . It is also known as orexin A, a peptide that regulates appetite and sleep . This compound has been shown to stimulate the release of histamine from mast cells and inhibit tumor necrosis factor .

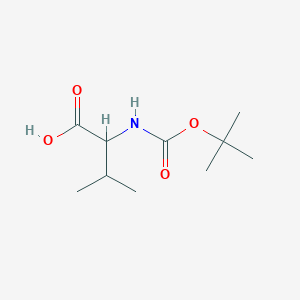

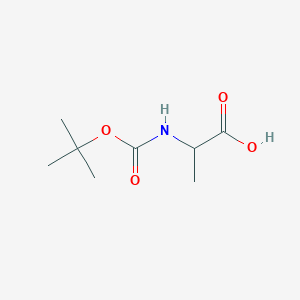

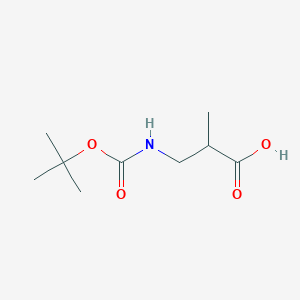

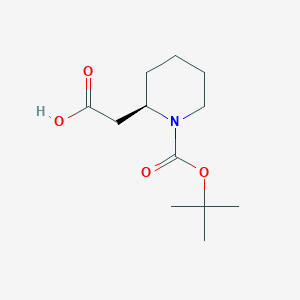

Molecular Structure Analysis

The empirical formula of Boc-D-Asp(OcHex)-OH is C15H25NO6 . The molecular weight is 315.36 . The SMILES string isCC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O . Physical And Chemical Properties Analysis

Boc-D-Asp(OcHex)-OH is a solid substance . Its empirical formula is C15H25NO6 , and its molecular weight is 315.36 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O .

科学的研究の応用

Peptide Synthesis and Stability

Boc-d-asp(ochex)-oh, also known as Boc-Asp(OcHex), is primarily used in peptide synthesis, offering stability and minimizing side reactions. Tam et al. (1980) highlighted its stability to trifluoroacetic acid (TFA) and its ability to minimize aspartimide formation and α,β-rearrangement of aspartyl peptides in acidic and particularly in basic conditions, making it a suitable protecting group in solid-phase peptide synthesis (Tam et al., 1980). Additionally, its role in enhancing the yield and purity of peptides during solid-phase synthesis has been documented, further confirming its utility in peptide chemistry (DiMarchi, Tam, & Merrifield, 2009).

Chiral Recognition and Molecular Imprinting

A significant application of Boc-d-asp(ochex)-oh is in the development of molecularly imprinted polymeric membranes. Yoshikawa et al. (2001) demonstrated the enantioselective adsorption of amino acids using these membranes, where the polymeric membrane with tetrapeptide residue including Boc-d-asp(ochex)-oh showed selective recognition toward specific isomers of amino acids (Yoshikawa, Kondo, & Morita, 2001). Furthermore, these membranes have been used in electrodialysis processes to achieve enantioselective separation, showcasing the versatility of Boc-d-asp(ochex)-oh in creating membranes with specific molecular recognition abilities (Yoshikawa, Izumi, & Kitao, 1997).

Synthesis of Complex Peptides and Proteins

Boc-d-asp(ochex)-oh has been instrumental in the synthesis of complex peptides and proteins. Its role in the classical solution synthesis of human epidermal growth factor (h-EGF) by facilitating the synthesis of protected peptide derivatives indicates its critical role in peptide chemistry (Shin, Kaburaki, Watanabe, & Munekata, 1992). The stability and selectivity provided by Boc-d-asp(ochex)-oh are crucial in obtaining peptides with high purity and yield, which are essential for therapeutic and biochemical applications.

特性

IUPAC Name |

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-d-asp(ochex)-oh | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。